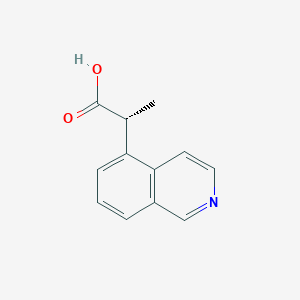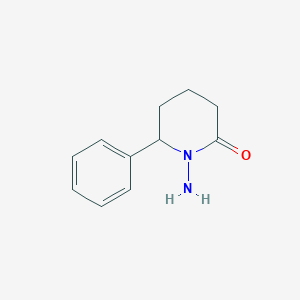
1-Amino-6-phenylpiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-6-phenylpiperidin-2-one is a chemical compound with the molecular formula C11H14N2O . It is a heterocyclic compound that contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H14N2O/c12-13-10(7-4-8-11(13)14)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2 . This indicates that the molecule consists of 11 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 190.24 . It is a powder at room temperature .Applications De Recherche Scientifique
Antimicrobial Activity and Cytotoxicity
Research has explored the antimicrobial activity and cytotoxicity of peptides derived from mast cells of aquacultured hybrid striped bass, focusing on the role of phenylalanine-rich amino termini. These studies indicate that specific phenylalanine residues are crucial for the antimicrobial activities of these peptides. For instance, Phe2 plays key roles in both the cytotoxicity and the antibacterial activities, highlighting the importance of phenylalanine residues in the design of peptide antibiotics with potent activity but without cytotoxicity (Lee et al., 2014).
Enantioselective Synthesis
The enantioselective synthesis of conformationally constrained phenylalanine analogues suitable for solid-phase peptide synthesis has been reported. These analogues, like (2S,3R)-3-phenylpipecolic acid, demonstrate the potential of phenylalanine derivatives in inducing defined geometry in phenylalanine-containing peptides, essential for the development of novel peptides with specific biological activities (Liu et al., 2002).
Spin-labeled Amino Acids in Peptide Synthesis
The incorporation of spin-labeled amino acids, such as 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC), into peptides has been shown to promote beta-turn and helix structures, serving as rigid probes for studying peptide conformation and dynamics. This demonstrates the versatility of phenylalanine derivatives in enhancing the structural analysis of peptides (Martin et al., 2001).
Novel Piperazin-2-ones Synthesis
A practical methodology for preparing novel 6-phenylpiperazin-2-ones, which could serve as intermediates in the synthesis of complex molecules, highlights the potential of phenylalanine derivatives in organic synthesis. This approach demonstrates the utility of these derivatives in constructing compounds with potential biological activity (Gallicchio et al., 2009).
Corrosion Inhibition
Research into N-substituted 2-aminopyridine derivatives has explored their use as corrosion inhibitors, showing how modifications of the phenylalanine structure can lead to applications far beyond traditional biochemical fields. These derivatives exhibit significant inhibitory effects on mild steel corrosion, illustrating the chemical versatility and potential industrial applications of phenylalanine derivatives (Verma et al., 2018).
Safety and Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
1-amino-6-phenylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-13-10(7-4-8-11(13)14)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBOMPLEAJZCJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C(=O)C1)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2,2-trifluoro-N-[(1-phenylpyrazol-3-yl)carbamoyl]acetamide](/img/structure/B2778226.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-2-sulfonamide](/img/structure/B2778227.png)
![4-[3-(N-ethylanilino)propylamino]-1H-quinazoline-2-thione](/img/no-structure.png)
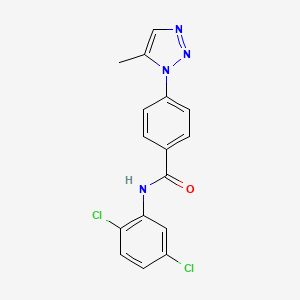
![1H-pyrazole-4,5-dione 4-[N-(3-chlorophenyl)hydrazone]](/img/structure/B2778234.png)
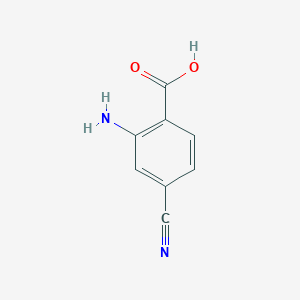

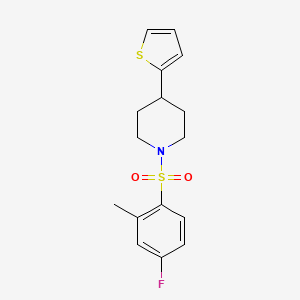


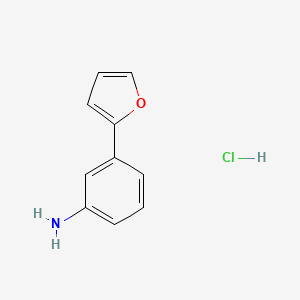

![ethyl 2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2778245.png)
